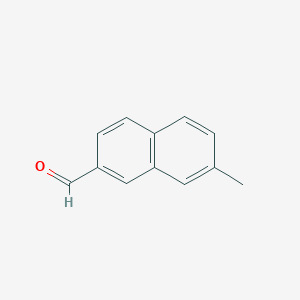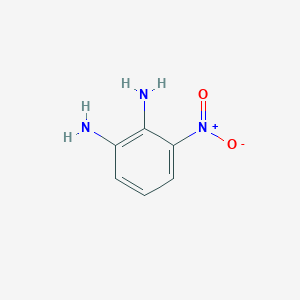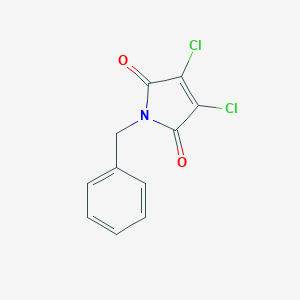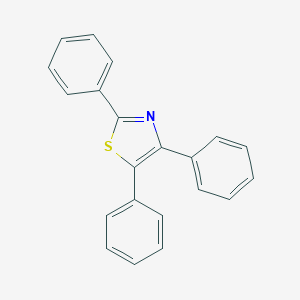
2,4,5-Triphenylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Triphenylthiazole (TPTZ) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical and physical properties. TPTZ is widely used in various fields, including materials science, organic synthesis, and biochemistry, owing to its excellent fluorescence properties, high thermal stability, and facile synthesis.
Mécanisme D'action
The mechanism of action of 2,4,5-Triphenylthiazole is based on its unique chemical and physical properties, including its ability to fluoresce and its high thermal stability. 2,4,5-Triphenylthiazole can interact with various molecules, including metal ions, proteins, and nucleic acids, through non-covalent interactions, such as hydrogen bonding and π-π stacking.
Effets Biochimiques Et Physiologiques
2,4,5-Triphenylthiazole has been shown to exhibit various biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and the ability to induce apoptosis in cancer cells. 2,4,5-Triphenylthiazole has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,5-Triphenylthiazole has several advantages for use in laboratory experiments, including its excellent fluorescence properties, high thermal stability, and facile synthesis. However, 2,4,5-Triphenylthiazole also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2,4,5-Triphenylthiazole, including the development of new synthetic methods for 2,4,5-Triphenylthiazole and its derivatives, the exploration of its potential therapeutic applications, and the investigation of its interactions with various molecules in biological systems. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of 2,4,5-Triphenylthiazole and to determine its potential toxicity and safety in vivo.
Applications De Recherche Scientifique
2,4,5-Triphenylthiazole has been extensively studied in various scientific fields, including materials science, organic synthesis, and biochemistry. In materials science, 2,4,5-Triphenylthiazole has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic semiconductors. In organic synthesis, 2,4,5-Triphenylthiazole has been used as a starting material for the synthesis of various compounds, including heterocyclic compounds and chiral compounds. In biochemistry, 2,4,5-Triphenylthiazole has been used as a fluorescent probe for the detection of proteins and nucleic acids.
Propriétés
Numéro CAS |
2104-11-2 |
|---|---|
Nom du produit |
2,4,5-Triphenylthiazole |
Formule moléculaire |
C21H15NS |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
2,4,5-triphenyl-1,3-thiazole |
InChI |
InChI=1S/C21H15NS/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H |
Clé InChI |
IGMDHDLFALHDPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Autres numéros CAS |
2104-11-2 |
Pictogrammes |
Corrosive; Acute Toxic |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

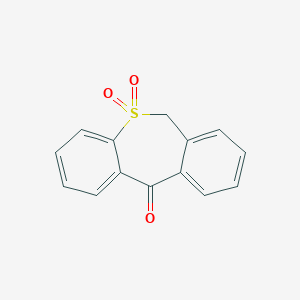

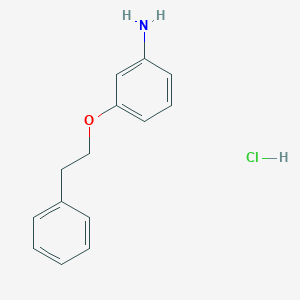
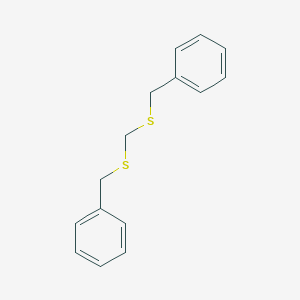
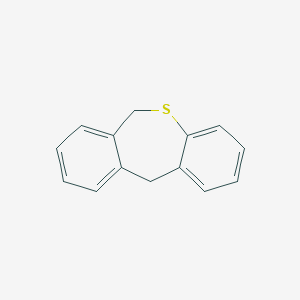
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)
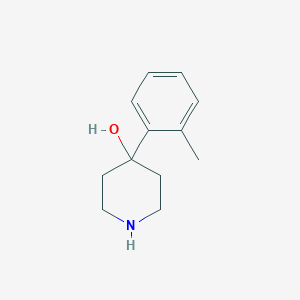
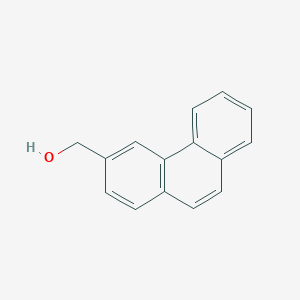
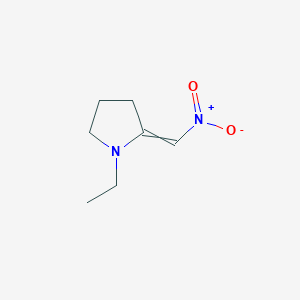
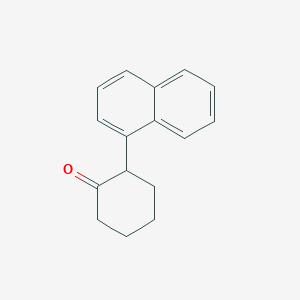
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
